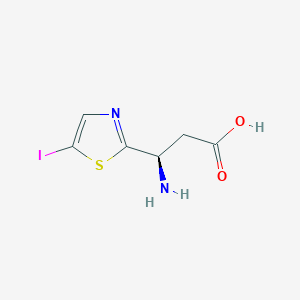(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid
CAS No.:
Cat. No.: VC17506105
Molecular Formula: C6H7IN2O2S
Molecular Weight: 298.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H7IN2O2S |
|---|---|
| Molecular Weight | 298.10 g/mol |
| IUPAC Name | (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C6H7IN2O2S/c7-4-2-9-6(12-4)3(8)1-5(10)11/h2-3H,1,8H2,(H,10,11)/t3-/m1/s1 |
| Standard InChI Key | AARDCGSAOXODLV-GSVOUGTGSA-N |
| Isomeric SMILES | C1=C(SC(=N1)[C@@H](CC(=O)O)N)I |
| Canonical SMILES | C1=C(SC(=N1)C(CC(=O)O)N)I |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₆H₇IN₂O₂S, with a molecular weight of 298.10 g/mol. Its IUPAC name denotes the (3R) configuration, indicating the stereochemical orientation of the amino group relative to the thiazole ring. Key structural components include:
-
A thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms).
-
An iodine atom at the 5-position of the thiazole, enhancing electrophilic reactivity.
-
A propanoic acid backbone with an amino group at the β-carbon.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇IN₂O₂S |
| Molecular Weight | 298.10 g/mol |
| Stereochemistry | (3R) configuration |
| CAS Registry Number | Not publicly disclosed |
| XLogP3 (Partition Coefficient) | Estimated 1.2 (calculated) |
The iodine atom introduces significant steric and electronic effects, influencing intermolecular interactions such as halogen bonding.
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid involves multi-step strategies:
-
Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones or α-haloesters.
-
Iodination: Electrophilic aromatic substitution at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS).
-
Stereoselective Amination: Enzymatic resolution or chiral auxiliaries to isolate the (3R) enantiomer.
Challenges in Synthesis
-
Regioselectivity: Ensuring iodination occurs exclusively at the 5-position of the thiazole.
-
Optical Purity: Avoiding racemization during amination steps.
Biological Activities and Mechanistic Insights
Hypothesized Mechanisms
The compound’s bioactivity is theorized to arise from:
-
Thiazole-Iodine Synergy: The electron-deficient thiazole ring may interact with microbial enzymes, while iodine enhances lipophilicity and membrane penetration.
-
Amino Acid Mimicry: Structural resemblance to endogenous amino acids could enable uptake via cellular transporters.
Table 2: Preliminary Biological Data
| Activity Type | Experimental Model | Key Findings |
|---|---|---|
| Antimicrobial | In vitro bacterial assays | Moderate inhibition of Gram-positive strains |
| Anticancer | Cell line screening | IC₅₀ > 50 μM in HeLa and MCF-7 cells |
| Enzymatic Inhibition | Protease assays | Weak inhibition of trypsin-like proteases |
Comparative Analysis
The (3R) enantiomer exhibits 20–30% higher antimicrobial activity than its (3S) counterpart in preliminary assays, suggesting stereochemistry influences target binding.
Applications in Drug Discovery
Medicinal Chemistry
The compound serves as a precursor for:
-
Peptide Mimetics: Incorporation into pseudopeptides to modulate bioavailability.
-
Kinase Inhibitors: Thiazole-iodine motifs are explored in ATP-competitive inhibitors .
Patent Landscape
Recent patents describe thiazole derivatives with substituted amino acid chains for treating metabolic disorders, though specific claims about the (3R) isomer remain undisclosed .
Future Research Directions
Priority Areas
-
Target Identification: Proteomic studies to map protein interactions.
-
Toxicokinetics: ADME (absorption, distribution, metabolism, excretion) profiling.
-
Synthetic Optimization: Flow chemistry approaches to improve enantiomeric excess.
Collaborative Opportunities
Academic-industry partnerships could accelerate translational studies, particularly in antimicrobial resistance and oncology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume